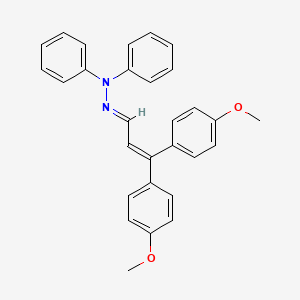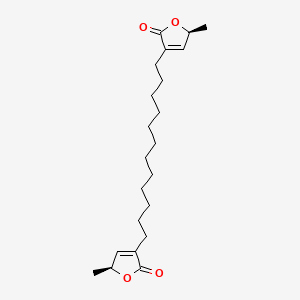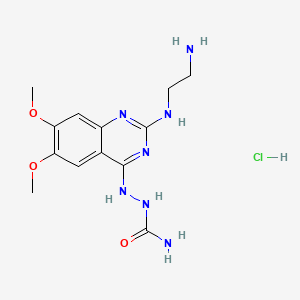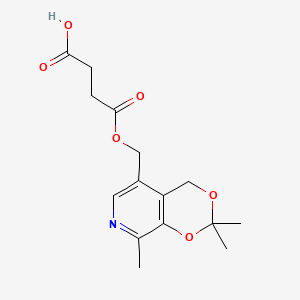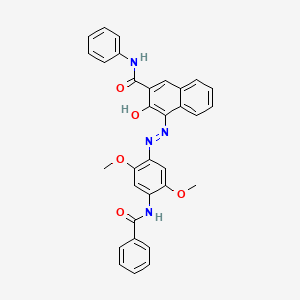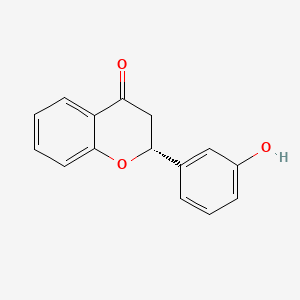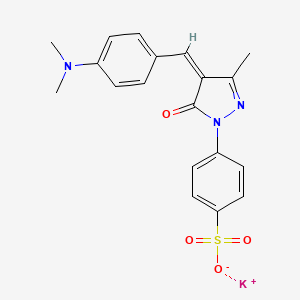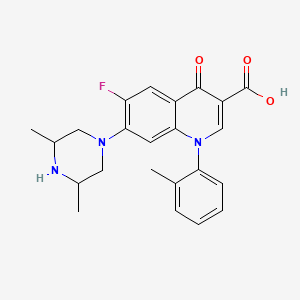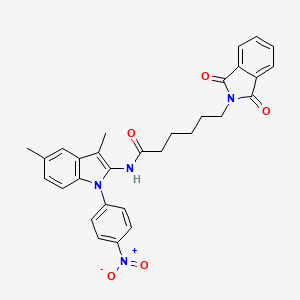
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen. This compound is characterized by its unique structural features, including a hexanamide group, a nitrophenyl group, and an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the hexanamide group and the nitrophenyl group. Common reagents used in these reactions include:
Isoindole formation: This can be achieved through cyclization reactions involving suitable precursors.
Hexanamide introduction: This step may involve amide bond formation using hexanoic acid derivatives and coupling reagents.
Nitrophenyl group addition: Nitration reactions can be employed to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the indole moiety can interact with biological receptors. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoindole derivatives: Compounds with similar isoindole cores but different substituents.
Indole derivatives: Compounds with indole moieties and varying functional groups.
Nitrophenyl compounds: Molecules containing nitrophenyl groups with different core structures.
Uniqueness
The uniqueness of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
138349-46-9 |
|---|---|
Molecular Formula |
C30H28N4O5 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-(4-nitrophenyl)indol-2-yl]-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C30H28N4O5/c1-19-11-16-26-25(18-19)20(2)28(33(26)21-12-14-22(15-13-21)34(38)39)31-27(35)10-4-3-7-17-32-29(36)23-8-5-6-9-24(23)30(32)37/h5-6,8-9,11-16,18H,3-4,7,10,17H2,1-2H3,(H,31,35) |
InChI Key |
JBWNPYNELPDCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


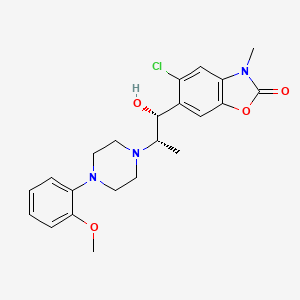
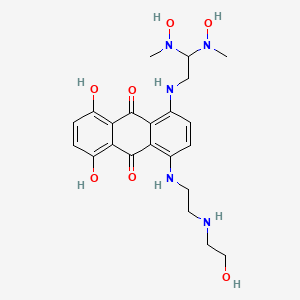
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
